molecular formula C4H11BrN2O2 B15251361 2,3-Diaminobutanoic acid hydrobromide

2,3-Diaminobutanoic acid hydrobromide

Cat. No.: B15251361
M. Wt: 199.05 g/mol
InChI Key: KFKONZJZHVBCIQ-UHFFFAOYSA-N
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Description

2,3-Diaminobutanoic acid hydrobromide is a chemical compound with the molecular formula C4H11BrN2O2 It is a derivative of 2,3-diaminobutanoic acid, which is an amino acid containing two amino groups and a carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Diaminobutanoic acid hydrobromide can be synthesized through several methods. One common approach involves the reaction of 2,3-diaminobutanoic acid with hydrobromic acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrobromide salt. Another method involves the use of threonine derivatives, where the β-substituent undergoes S_N2 inversion to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple steps of purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Diaminobutanoic acid hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amines.

Scientific Research Applications

2,3-Diaminobutanoic acid hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-diaminobutanoic acid hydrobromide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-diaminobutanoic acid hydrobromide include:

Uniqueness

What sets this compound apart is its specific arrangement of amino groups, which imparts unique reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions.

Properties

Molecular Formula

C4H11BrN2O2

Molecular Weight

199.05 g/mol

IUPAC Name

2,3-diaminobutanoic acid;hydrobromide

InChI

InChI=1S/C4H10N2O2.BrH/c1-2(5)3(6)4(7)8;/h2-3H,5-6H2,1H3,(H,7,8);1H

InChI Key

KFKONZJZHVBCIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)N)N.Br

Origin of Product

United States

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